molecular formula C15H16O7 B1668605 (+)-Catechin Hydrate CAS No. 225937-10-0

(+)-Catechin Hydrate

Cat. No. B1668605
CAS RN: 225937-10-0
M. Wt: 308.28 g/mol
InChI Key: OFUMQWOJBVNKLR-NQQJLSKUSA-N
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Description

Molecular Structure Analysis

The molecular structure of a hydrate involves a host molecule forming a type of cage-like structure, inside which are trapped smaller guest molecules . This cage is typically formed by hydrogen bonds, creating a very specific and unique structure .


Chemical Reactions Analysis

Hydrates can undergo various chemical reactions, often involving the loss or gain of water. For example, heating a hydrate can often result in the loss of water, forming an anhydrous compound .

Scientific Research Applications

Anti-cytotoxic and Anti-genotoxic Potentials

Catechin hydrate has been identified for its potent anti-cytotoxic and anti-genotoxic capabilities, particularly in combating the toxic effects of cadmium in human peripheral blood lymphocytes. The study highlights the significant cytoprotective role of catechin hydrate, underscoring its potential in mitigating cadmium-induced apoptosis and gene expression alterations associated with apoptosis (Alshatwi et al., 2014).

Nanoparticle-based Delivery System

Research indicates the potential of catechin hydrate in forming nanoparticle-based formulations, enhancing its therapeutic action for central nervous system disorders by overcoming limitations related to oral bioavailability, stability, and intestinal absorption. These catechin hydrate nanoparticles have been shown to exhibit sustained antioxidant activity and negligible cytotoxicity, paving the way for novel therapeutic applications (Kaur et al., 2017).

Enhancing Drug Bioavailability

The formulation of catechin hydrate into chitosan-tethered liposomes (chitosomes) has been explored to enhance its oral bioavailability, demonstrating significant improvements in pharmacokinetic parameters. This approach signifies a promising strategy to augment the oral efficacy of catechin hydrate while reducing the dose and potential side effects (Ezzat et al., 2019).

Applications in Electrochemical Sensors

Catechin hydrate has been utilized in the modification of electrodes for the detection of biomolecules like dopamine, showcasing its role in electrochemical sensing applications. This research illuminates the potential of catechin hydrate in the development of biosensors, particularly for the accurate detection of dopamine in the presence of interfering substances (Salimi et al., 2004).

Antimicrobial and Biocorrosion Inhibitor

Studies have demonstrated the effectiveness of catechin hydrate as an eco-friendly biocorrosion inhibitor and antimicrobial agent against biofilms formed by Pseudomonas aeruginosa. This property is crucial in various industrial applications, including protecting stainless steel surfaces from microbial-induced corrosion (Lekbach et al., 2019).

Safety and Hazards

The safety and hazards associated with a hydrate will depend on its specific chemical composition. Some hydrates can pose significant hazards, such as the potential to plug piping, instrument connections, valves, and other equipment, which can cause process upsets that may be hazardous . It’s always important to refer to the specific safety data sheet for any chemical substance .

Future Directions

The future directions in the field of hydrate research are vast and varied. They include improving the formation kinetics of hydrates, developing new methods for their synthesis, and exploring their potential applications in areas such as gas storage .

properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUMQWOJBVNKLR-NQQJLSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007988
Record name (+)-Catechin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Catechin Hydrate

CAS RN

88191-48-4, 225937-10-0
Record name (+)-Catechin hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88191-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Catechin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cianidanol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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